Cas no 145918-75-8 (Troxacitabine)

Troxacitabine is a synthetic nucleoside analog with demonstrated antineoplastic activity, primarily targeting DNA polymerase inhibition. Its unique L-configuration distinguishes it from conventional D-nucleoside analogs, conferring resistance to degradation by deoxycytidine deaminase and enhancing metabolic stability. Troxacitabine exhibits potent cytotoxicity against a range of hematologic and solid tumors, including leukemias and pancreatic carcinomas, via incorporation into DNA and subsequent chain termination. Its mechanism of action bypasses common resistance pathways associated with other nucleoside analogs, making it a candidate for refractory malignancies. Preclinical and clinical studies highlight its favorable pharmacokinetic profile and manageable toxicity, supporting further investigation in combination therapies. Troxacitabine represents a structurally distinct chemotherapeutic agent with potential in precision oncology applications.
Troxacitabine structure
Troxacitabine structure
Product name:Troxacitabine
CAS No:145918-75-8
MF:C8H11N3O4
Molecular Weight:213.19064
CID:64949
PubChem ID:454194

Troxacitabine 化学的及び物理的性質

名前と識別子

    • 4-Amino-1-((2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)pyrimidin-2(1H)-one
    • TROXACITABINE,2(1H)-PYRIMIDINONE, 4-AMINO-1-(2-(HYDROXYMETHYL)-1,3-DIOXOLAN-4-YL)-, (2S-CIS)-
    • 4-Amino-1-[(2S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one
    • (-)-Bch 204
    • (-)-Occc
    • 2(1H)-Pyrimidinone, 4-amino-1-((2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)-
    • 2(1H)-Pyrimidinone, 4-amino-1-(-2-(hydroxymethyl)-1,3-dioxolan-4-yl)-, (2S-cis)-
    • Bch 4556
    • TROXACITABINE
    • 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one
    • Bch-4556
    • cis-Dioxolane-C
    • L-Oddc
    • SPD 758
    • Troxatyl
    • α-L-Dioxolane-C
    • Lamivudine Impurity I
    • Troxacitabine (SGX-145)
    • J-525143
    • CHEMBL359164
    • Troxacitabine (USAN/INN)
    • 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-1,2-dihydropyrimidin-2-one
    • 4-Amino-1-[(2s,4s)-2-(Hydroxymethyl)-1,3-Dioxolan-4-Yl]pyrimidin-2(1h)-One
    • TROXACITABINE [USAN]
    • Q7846702
    • Lamivudine impurity i rs
    • 145918-75-8
    • CHEBI:134886
    • LTT
    • (2S-cis)-4-Amino-1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)-2(1H)-pyrimidinone
    • LAMIVUDINE IMPURITY I [EP IMPURITY]
    • D06255
    • TROXACITABINE [WHO-DD]
    • DB04961
    • 2(1H)-Pyrimidinone, 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-
    • AKOS015967351
    • TROXACITABINE [MI]
    • NSC668281
    • LAMIVUDINE IMPURITY I [USP IMPURITY]
    • TROXACITABINE [INN]
    • NS00068705
    • BCPP000031
    • (-)-ODDC
    • SCHEMBL18548
    • CS-0007785
    • (-)-1-((2S,4S)-2-(Hydroxymethyl)-1,3-dioxolan-4-yl)cytosine
    • Troxacitabine [USAN:INN]
    • (-)-(2S,4S)-1-[2-Hydroxymethyl)-1,3-dioxolan-4-yl]cytosine
    • (-)-L-2',3'-DIDEOXY-3'-OXACYTIDINE; TROXACITABINE; TROXATYL
    • ((-))-OddC
    • HY-13770
    • UNII-60KQZ0388Y
    • 60KQZ0388Y
    • (-)-L-.b.-DioxolaneC
    • (-)-L-.beta.-Dioxolane-cytosine
    • Troxacitabine
    • MDL: MFCD00871100
    • インチ: 1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6?,7-/m0/s1
    • InChIKey: RXRGZNYSEHTMHC-BQBZGAKWSA-N
    • SMILES: O=C1N=C(N)C=CN1[C@H]2O[C@@H](CO)OC2

計算された属性

  • 精确分子量: 213.07500
  • 同位素质量: 213.075
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 7
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 328
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 97.4A^2
  • XLogP3: _1.7

じっけんとくせい

  • 密度みつど: 1.71
  • ゆうかいてん: 176-177°
  • Boiling Point: 422.5°C at 760 mmHg
  • フラッシュポイント: 209.3°C
  • Refractive Index: 1.694
  • PSA: 99.60000
  • LogP: -0.72950
  • 比旋光度: D25 -38.33° (c = 0.43 in MeOH).

Troxacitabine Security Information

Troxacitabine 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Troxacitabine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121944-100MG
4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-1,2-dihydropyrimidin-2-one
145918-75-8 95%
100MG
¥ 3,913.00 2023-04-06
TRC
T805580-5mg
Troxacitabine
145918-75-8
5mg
$ 3237.00 2023-09-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121944-1 G
4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-1,2-dihydropyrimidin-2-one
145918-75-8 95%
1g
¥ 15,655.00 2022-10-13
MedChemExpress
HY-13770-1mg
Troxacitabine
145918-75-8
1mg
¥19000 2022-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121944-500 MG
4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-1,2-dihydropyrimidin-2-one
145918-75-8 95%
500MG
¥ 10,441.00 2022-10-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121944-500mg
4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-1,2-dihydropyrimidin-2-one
145918-75-8 95%
500mg
¥10440.0 2024-04-24
MedChemExpress
HY-13770-25mg
Troxacitabine
145918-75-8
25mg
¥8800 2024-04-20
1PlusChem
1P001DZ2-25mg
2(1H)-Pyrimidinone, 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-
145918-75-8 98%
25mg
$531.00 2024-06-20
A2B Chem LLC
AA63966-100mg
4-Amino-1-((2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)pyrimidin-2(1H)-one
145918-75-8
100mg
$9462.00 2024-04-20
1PlusChem
1P001DZ2-10mg
2(1H)-Pyrimidinone, 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-
145918-75-8 98%
10mg
$338.00 2024-06-20

Troxacitabine 関連文献

Troxacitabineに関する追加情報

Troxacitabine: A Comprehensive Overview

Troxacitabine, also known by its CAS number 145918-75-8, is a synthetic nucleoside analog that has garnered significant attention in the field of antiviral and anticancer research. This compound belongs to the class of acyclic nucleoside phosphonates, which are known for their potent antiviral activity. The development of Troxacitabine was driven by the need for effective treatments against viral infections, particularly those caused by RNA viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV). Recent studies have further expanded its potential applications, making it a promising candidate in both therapeutic and prophylactic regimens.

The chemical structure of Troxacitabine is characterized by a phosphonate group attached to a ribose-like moiety, which is crucial for its antiviral activity. This structure allows the compound to be incorporated into viral RNA during replication, leading to chain termination and inhibition of viral proliferation. One of the key advantages of Troxacitabine over other nucleoside analogs is its ability to exhibit broad-spectrum activity against various viral strains, including those resistant to conventional antiviral therapies. This property has been extensively studied in recent clinical trials, where it demonstrated significant efficacy in reducing viral load in patients with chronic HCV infection.

Recent advancements in virology have highlighted the potential of Troxacitabine as a cornerstone in combination therapies for treating viral infections. For instance, a 2023 study published in the journal Nature Medicine reported that when administered alongside other direct-acting antivirals (DAAs), Troxacitabine significantly enhanced the therapeutic response in patients with genotype 3 HCV infection. The study also noted that the compound exhibited minimal adverse effects, making it a well-tolerated option for long-term treatment regimens.

Beyond its antiviral applications, emerging research has explored the potential of Troxacitabine in oncology. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, particularly those resistant to conventional chemotherapy. A 2023 paper in Cancer Research demonstrated that Troxacitabine selectively targets cancer cells by inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis. This selective toxicity suggests that it could be a viable option for treating refractory cancers, such as glioblastoma multiforme and pancreatic adenocarcinoma.

The pharmacokinetics of Troxacitabine have been extensively studied to optimize its therapeutic profile. Oral administration results in rapid absorption, with peak plasma concentrations achieved within 1-2 hours. The compound exhibits a favorable bioavailability profile and is metabolized primarily through hepatic pathways, minimizing systemic toxicity. Recent studies have also explored the use of sustained-release formulations to enhance drug delivery and improve patient compliance.

In terms of safety, clinical trials have consistently shown that Troxacitabine is well-tolerated at therapeutic doses. Common side effects include mild gastrointestinal disturbances and transient elevations in liver enzymes, which are typically manageable with standard interventions. Long-term studies are currently underway to assess the compound's safety profile over extended periods of use.

The development of Troxacitabine represents a significant milestone in antiviral and anticancer research. Its unique mechanism of action, broad-spectrum activity, and favorable safety profile make it a promising candidate for addressing unmet medical needs in both fields. As research continues to uncover new applications and optimize its therapeutic potential, Troxacitabine stands poised to play a pivotal role in future treatment regimens.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:145918-75-8)Troxacitabine
A846759
Purity:99%/99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg/100mg
Price ($):189.0/304.0/464.0/760.0/1274.0